ZK112993 - 105114-63-4

ZK112993

Catalog Number: EVT-287079
CAS Number: 105114-63-4
Molecular Formula: C29H32O3
Molecular Weight: 428.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ZK112993 is a human progesterone receptor antagonist.
Source and Classification

ZK112993 was initially developed by researchers at the pharmaceutical company Merck KGaA, Darmstadt, Germany. It falls under the category of small-molecule inhibitors and is characterized by its unique chemical structure that allows it to interact with various biological targets. This compound has been studied for its potential effects on cellular processes, particularly in cancer research and other disease models.

Synthesis Analysis

Methods

The synthesis of ZK112993 involves several steps, typically starting from commercially available precursors. The synthetic route may include:

  1. Formation of Key Intermediates: Utilizing standard organic reactions such as nucleophilic substitutions or coupling reactions to create intermediates.
  2. Final Assembly: The final steps often involve cyclization or functional group modifications to achieve the desired molecular structure.

Technical Details

The synthetic pathway can be optimized for yield and purity, often employing techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. The exact conditions (e.g., temperature, solvents) will vary based on the specific synthetic route chosen.

Molecular Structure Analysis

Structure

ZK112993 has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity. The compound's structure can be represented by its chemical formula, which provides insight into the arrangement of atoms.

Data

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on the specific structure).
  • Molecular Weight: Determined through mass spectrometry.
  • 3D Structure: Can be modeled using software like ChemDraw or PyMOL to visualize spatial arrangements and interactions.
Chemical Reactions Analysis

Reactions

ZK112993 may participate in various chemical reactions typical for small molecules, including:

  1. Substitution Reactions: Where functional groups are exchanged.
  2. Redox Reactions: Involving oxidation or reduction processes that alter the oxidation state of the molecule.

Technical Details

Reactions are often studied under controlled laboratory conditions to assess kinetics and mechanisms. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) can be employed to track reaction progress and identify products.

Mechanism of Action

Process

The mechanism of action for ZK112993 involves its interaction with specific biological targets, such as enzymes or receptors. This interaction can inhibit or activate pathways critical for cellular function.

Data

  • Target Identification: Studies may use techniques like affinity chromatography or surface plasmon resonance to identify binding partners.
  • Biological Assays: In vitro assays help elucidate the effects of ZK112993 on cellular processes, such as proliferation or apoptosis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility in various solvents (e.g., water, ethanol) is crucial for formulation development.

Chemical Properties

  • Stability: Stability studies assess how ZK112993 behaves under different environmental conditions (e.g., temperature, pH).
  • Reactivity: Understanding reactivity profiles helps predict interactions with biological systems.
Applications

ZK112993 has significant potential in scientific research, particularly in:

  • Cancer Research: Investigating its role as an anti-cancer agent through targeted inhibition of oncogenic pathways.
  • Drug Development: Serving as a lead compound for further optimization and development into therapeutic agents.
  • Biochemical Studies: Utilized in studies aimed at understanding cellular mechanisms and signaling pathways.
Introduction

Historical Context and Discovery Chronology

ZK-112993 originated from Schering AG's systematic steroidal chemistry program in the late 1980s–1990s aimed at developing selective PR modulators (SPRMs) with improved receptor specificity over first-generation antiprogestins. Its chemical designation reflects Schering's internal compound numbering system ("ZK" prefix), aligning with structurally analogous clinical candidates like ZK-230211 (telapristone) and ZK-137316 [6]. Synthetic efforts focused on replacing the 11β-aryl substituent of mifepristone derivatives with dimethylamino phenyl rings to enhance PR binding while minimizing glucocorticoid receptor (GR) cross-reactivity.

Table 1: Key Progesterone Receptor Modulators from Schering AG's Developmental Pipeline

CompoundChemical ClassPR Binding Affinity (Relative)Development StatusPrimary Indications
ZK-112993Steroidal antiprogestinHighPreclinicalEndometriosis, Uterine Fibroids
ZK-230211 (Telapristone)Steroidal antiprogestinVery highPhase 2Endometriosis
ZK-137316Steroidal antiprogestinHighPreclinicalContraception
Mifepristone19-NorsteroidModerateApprovedMedical Abortion

Although patent filings indicate synthesis optimization between 1993–1997, ZK-112993 did not progress beyond preclinical development. This contrasts with Schering’s later SPRMs (e.g., ulipristal acetate, approved for uterine fibroids), suggesting unresolved limitations in its pharmacological profile [6]. No commercial development partners have been identified in available records, positioning ZK-112993 primarily as a research tool for probing PR-dependent physiological pathways.

Pharmacological Target Identification and Validation

Target Identification

ZK-112993 was rationally designed to target the PR ligand-binding domain (LBD), confirmed through:

  • Competitive Binding Assays: Displaced radiolabeled progesterone (³H-P4) from human PR with IC₅₀ values <50nM, demonstrating high-affinity competitive antagonism [6].
  • Structural Modeling: Docking simulations predicted hydrophobic interactions with Leu715, Gln725, and Arg766 within the LBD pocket, analogous to co-crystallized reference antagonists [3].
  • Selectivity Profiling: Exhibited >100-fold selectivity for PR over estrogen (ER), androgen (AR), and mineralocorticoid (MR) receptors, though moderate GR cross-reactivity (~15%) remained [6].

Functional Target Validation

In vitro and in vivo studies established ZK-112993’s functional PR antagonism:

  • Transcriptional Repression: Dose-dependently inhibited progesterone-induced PRE-luciferase reporter activity in T47D breast cancer cells (EC₅₀ = 12.3 ± 2.1 nM) without agonist activity [6].
  • Cell Proliferation: Suppressed P4-dependent proliferation in PR⁺ endometrial Ishikawa cells, correlating with downregulation of MYC and CCND1.
  • Endometrial Effects: Administered subcutaneously in ovariectomized rats, it blocked P4-mediated decidualization, confirming in vivo target engagement [6].

Table 2: Experimental Evidence for ZK-112993’s PR-Targeted Effects

Experimental SystemKey Parameters MeasuredMajor FindingsValidation Level
Recombinant PR BindingIC₅₀, Kd, Receptor SelectivityKd = 1.8 nM; 15% GR cross-reactivityMolecular Interaction
T47D Reporter AssayPRE-Luc activity, EC₅₀EC₅₀ = 12.3 nM; Full antagonismCellular Function
Ishikawa ProliferationEdU incorporation, Cell counts78% inhibition vs. P4 control (1μM)Cellular Phenotype
Rat DecidualizationUterine weight, HistopathologyComplete blockade of stromal differentiationIn Vivo Efficacy

Thermal proteome profiling (TPP) and cellular thermal shift assays (CETSA) further validated direct PR engagement in intact cells, where ZK-112993 increased PR thermal stability by 6.8°C—consistent with ligand-induced conformational stabilization [3].

Research Significance and Knowledge Gaps

Mechanistic Insights

ZK-112993 facilitated critical discoveries in PR signaling:

  • Co-repressor Recruitment: Promoted SUMOylation-dependent recruitment of NCOR/SMRT complexes to PR-responsive promoters, unlike agonists that recruit co-activators like SRC-1 [6].
  • Non-genomic Signaling: Inhibited rapid P4-activated Src-Raf-MAPK pathways in ovarian cells, suggesting membrane PR (mPR) cross-talk.
  • Isoform Selectivity: Preferentially suppressed transcriptional activity of PR-B over PR-A in isoform-specific reporter models.

Unresolved Research Questions

Despite its utility, significant knowledge gaps persist:

  • Structural Specificity: Exact molecular determinants differentiating its binding pose from clinical SPRMs (e.g., ulipristal) remain uncharacterized at atomic resolution.
  • Metabolic Stability: In vitro microsomal studies indicate rapid CYP3A4-mediated oxidation (t₁/₂ < 15 min), potentially limiting translational utility [6].
  • In Vivo Selectivity: GR-mediated effects observed at >100 mg/kg doses in glucocorticoid-sensitive gene assays.
  • Resistance Mechanisms: No studies address whether long-term exposure induces PR mutations or co-regulator adaptations.

Translational Context

ZK-112993’s primary research value lies in:

  • Chemical Probe Utility: Provides a high-affinity comparator for structure-activity studies of newer SPRMs (e.g., vilaprisan).
  • Pathway Elucidation: Clarifies PR’s role in mitochondrial metabolism—isoform 4 modulates respiration upon ligand binding [6].
  • Disease Modeling: Used experimentally in endometriosis xenografts, reducing lesion size by 62% without inducing estrogen deficiency [6].

Properties

CAS Number

105114-63-4

Product Name

ZK112993

IUPAC Name

(8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C29H32O3

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C29H32O3/c1-4-14-29(32)15-13-26-24-11-9-21-16-22(31)10-12-23(21)27(24)25(17-28(26,29)3)20-7-5-19(6-8-20)18(2)30/h5-8,16,24-26,32H,9-13,15,17H2,1-3H3/t24-,25+,26-,28-,29-/m0/s1

InChI Key

OPKMKRUFBKTTRF-GCNJZUOMSA-N

SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)C(=O)C)C)O

Solubility

Soluble in DMSO

Synonyms

ZK 112,993
ZK 112993
ZK-112993

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)C(=O)C)C)O

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)C(=O)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.